1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone
Overview
Description
1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone: is an organic compound with the molecular formula C17H16O. It is known for its unique structure, which includes a fluorenyl group substituted with a dimethyl group at the 9-position and an ethanone group at the 2-position. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 9,9-dimethylfluorene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other electrophiles.
Scientific Research Applications
1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: In studies involving the interaction of organic compounds with biological systems.
Industry: Used in the production of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluorenyl group can engage in π-π interactions, while the ethanone group can undergo nucleophilic addition or substitution reactions. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
9,9-Dimethyl-9H-fluoren-2-yl-boronic acid: Similar structure but contains a boronic acid group instead of an ethanone group.
2-(9,9-Dimethylfluoren-2-yl)acetophenone: Similar structure with an acetophenone group.
Uniqueness: 1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone is unique due to its specific combination of a fluorenyl group with an ethanone group, providing distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1-(9,9-dimethylfluoren-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-11(18)12-8-9-14-13-6-4-5-7-15(13)17(2,3)16(14)10-12/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJLIPUKPVAPCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.